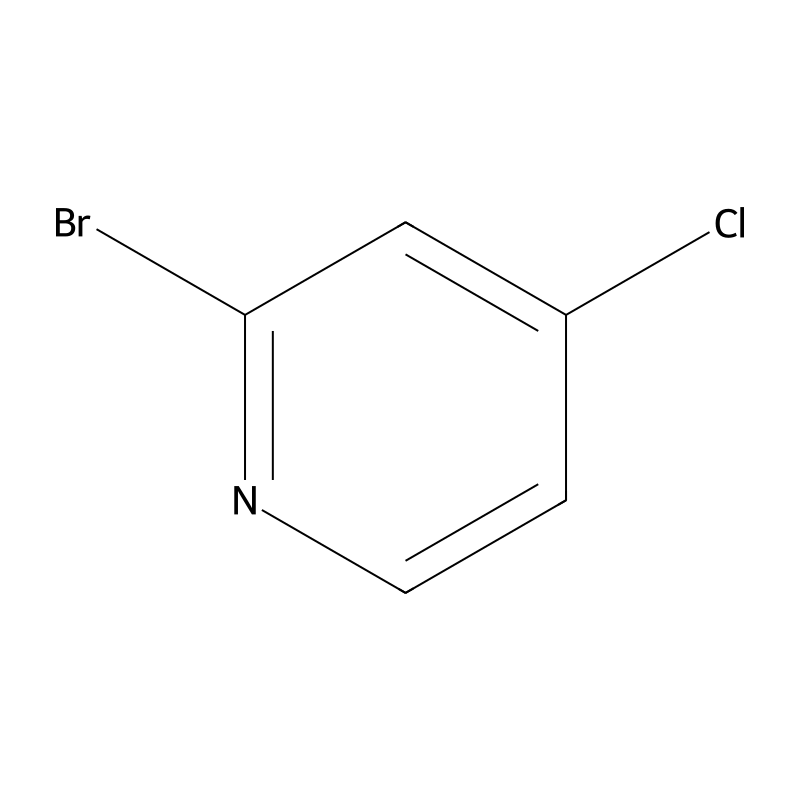

2-Bromo-4-chloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4-chloropyridine is a dihalogenated pyridine derivative used as a versatile building block in pharmaceutical, agrochemical, and materials science research. Its core value proposition stems from the differential reactivity of its two halogen atoms—the bromine at the C2 position and the chlorine at the C4 position. This structural feature enables selective, stepwise functionalization through modern cross-coupling reactions, a critical attribute for constructing complex, multi-substituted pyridine scaffolds not readily accessible with symmetrically halogenated analogs.

Replacing 2-Bromo-4-chloropyridine with seemingly similar dihalopyridines like 2,4-dichloropyridine or 2,4-dibromopyridine often fails in practice. The primary reason is the loss of regiochemical control in sequential synthesis. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Cl bond, allowing for selective functionalization at the C2 position while preserving the C4 position for subsequent transformations. Using 2,4-dibromopyridine risks undesired double-coupling, while the less reactive 2,4-dichloropyridine would require harsher conditions that could compromise sensitive functional groups and fail to differentiate between the two positions effectively. This makes 2-Bromo-4-chloropyridine essential for synthetic routes that depend on a specific, controlled order of bond formation.

References

- [3] Ahmad, V. U., et al. "Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies." Molecules 25.15 (2020): 3521.

- [8] Guchhait, S. K., et al. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries." Tetrahedron Letters 52.3 (2011): 391-394.

- [15] T. D. Sheppard, et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chem. Sci., 2016, 7, 6325-6342.

High Chemoselectivity in Stille Coupling for Bipyridine Synthesis

In the synthesis of 4,4'-dichloro-2,2'-bipyridine, a key precursor for ligands and functional materials, 2-Bromo-4-chloropyridine demonstrates high halogen selectivity. When treated with hexamethyldistannane and a Pd(PPh3)4 catalyst, it undergoes Stille coupling exclusively at the C2-Br position to afford the target bipyridine in 70% yield, with only trace amounts of terpyridine side products detected. This contrasts with the lower yields obtained when starting from 2,4-dibromopyridine under similar conditions, highlighting the C2-Br/C4-Cl combination's superior control over the reaction outcome.

| Evidence Dimension | Product Yield in Halogen-Selective Stille Coupling |

| Target Compound Data | 70% yield (for 4,4'-dichloro-2,2'-bipyridine) |

| Comparator Or Baseline | 2,4-dibromopyridine (lower yield) |

| Quantified Difference | Higher, more selective yield compared to the dibromo analog. |

| Conditions | Pd(PPh3)4 (10 mol%), hexamethyldistannane (60 mol%), xylene, 130 °C, 20 h |

This selective reactivity is critical for buyers needing to synthesize symmetric bipyridines without complex purification steps to remove over-reacted byproducts.

Enabling Intermediate for Regioselective Metalation-Stannylation

The differential reactivity of 2-Bromo-4-chloropyridine enables highly regioselective metal-halogen exchange, a key step for creating versatile organometallic reagents. Treatment with iPrMgCl at 0 °C results in selective exchange at the more labile C2-Br position, which upon quenching with SnBu3Cl, yields the intermediate 4-chloro-2-(tributylstannyl)pyridine in a high 90% yield. This provides a clean, high-yielding route to a stannylated pyridine that retains the C4-Cl for subsequent, different coupling reactions. Attempting this with 2,4-dichloropyridine would require harsher conditions and likely result in poor selectivity.

| Evidence Dimension | Yield of Regioselective Stannylation |

| Target Compound Data | 90% yield |

| Comparator Or Baseline | 2,4-Dichloropyridine (expected lower yield and poor selectivity) |

| Quantified Difference | High yield and selectivity not practically achievable with dichlorinated analog. |

| Conditions | iPrMgCl (2 M in THF), then SnBu3Cl, dry toluene, 0 °C to RT, 18 h |

For process development, this high-yield, selective transformation allows for reliable, large-scale production of a bifunctional intermediate, reducing purification costs and improving overall process efficiency.

Essential Precursor for Biologically Active Molecules

2-Bromo-4-chloropyridine serves as a critical starting material in the total synthesis of complex natural products with potent biological activity, such as the janustatins. In the synthesis of janustatin, this compound was specifically chosen because the C2-bromide allows for selective functionalization (via bromine-lithium exchange) while the more stable C4-chloride acts as a masked hydroxyl group, facilitating handling and purification of intermediates. This strategy was described as 'key' to the successful synthesis, implying that substitutes like 2,4-dibromopyridine (risk of double reaction) or a protected hydroxypyridine (handling issues) would be unsuitable.

| Evidence Dimension | Synthetic Strategy Enablement |

| Target Compound Data | Chosen as a 'key' precursor for its unique combination of reactivity and stability. |

| Comparator Or Baseline | Other dihalopyridines or protected hydroxypyridines (implied to be less suitable). |

| Quantified Difference | Qualitative but critical; enables a synthetic route that would be problematic with alternatives. |

| Conditions | Total synthesis of janustatins, involving LDA-mediated deprotonation and bromine-lithium exchange. |

Procurement for multi-step syntheses of high-value compounds requires intermediates that maximize pathway success; this compound's proven utility reduces the risk of synthetic failure compared to less-validated alternatives.

Sequential Cross-Coupling for Asymmetrically Substituted Pyridines

This compound is the right choice for synthetic routes requiring the stepwise and regiocontrolled introduction of two different substituents at the C2 and C4 positions. The higher reactivity of the C2-Br bond allows for an initial Suzuki, Sonogashira, or Buchwald-Hartwig reaction, followed by a second, distinct coupling reaction at the C4-Cl position under different conditions.

Precursor for 2,4-Disubstituted Ligands in Coordination Chemistry

Its demonstrated utility in the high-yield, selective synthesis of 4,4'-dichloro-2,2'-bipyridine makes it a preferred starting material for more complex ligand systems. The ability to cleanly form the bipyridine core while retaining reactive chlorine handles for further derivatization is a significant process advantage over more reactive or less selective precursors.

Intermediate for Pharmaceutical and Agrochemical Scaffolds

As a versatile building block, it is frequently used to construct biologically active molecules where the specific 2,4-substitution pattern is crucial for activity. Its role in creating complex structures like TYK2 inhibitors and other therapeutic candidates highlights its value in medicinal chemistry programs where reliable and selective functionalization is paramount.

References

- [10] Al-Zaydi, K. M. "SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS." HETEROCYCLES, Vol. 75, No. 1, 2008.

- [15] T. D. Sheppard, et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chem. Sci., 2016, 7, 6325-6342.

- [17] Armer, T., et al. "Tyk2 inhibitors." WO2023220046A1, 23 Nov. 2023.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (89.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant